(4-Hydrazinylphthalazin-1-yl)hydrazine;sulfuric acid;hydrate

Descripción

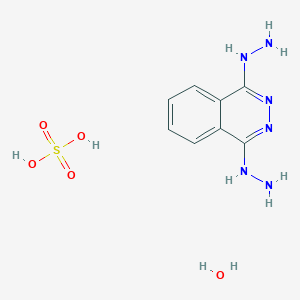

The compound "(4-Hydrazinylphthalazin-1-yl)hydrazine; sulfuric acid; hydrate" is a phthalazine derivative featuring dual hydrazine moieties, coordinated with sulfuric acid and crystallized as a hydrate. Its structure suggests significant reactivity due to the presence of multiple nucleophilic hydrazine groups and the acidic sulfate counterion. Hydrates, such as this compound, often exhibit distinct solubility and stability profiles compared to anhydrous forms, influenced by hydrogen bonding with water molecules in the crystal lattice .

Propiedades

Fórmula molecular |

C8H14N6O5S |

|---|---|

Peso molecular |

306.30 g/mol |

Nombre IUPAC |

(4-hydrazinylphthalazin-1-yl)hydrazine;sulfuric acid;hydrate |

InChI |

InChI=1S/C8H10N6.H2O4S.H2O/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;1-5(2,3)4;/h1-4H,9-10H2,(H,11,13)(H,12,14);(H2,1,2,3,4);1H2 |

Clave InChI |

HULGPDRLMLEVMV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=NN=C2NN)NN.O.OS(=O)(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of dihydralazine sulfate typically involves the reaction of phthalazine with hydrazine. The process includes the following steps:

Reaction of Phthalazine with Hydrazine: Phthalazine is reacted with hydrazine under controlled conditions to form dihydralazine.

Formation of Sulfate Salt: The resulting dihydralazine is then treated with sulfuric acid to form dihydralazine sulfate.

Industrial Production Methods

In industrial settings, the production of dihydralazine sulfate involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:

Mixing and Reaction: Phthalazine and hydrazine are mixed in large reactors.

Purification: The crude product is purified through crystallization or other suitable methods.

Formation of Sulfate Salt: The purified dihydralazine is then converted to its sulfate form by reacting with sulfuric acid.

Análisis De Reacciones Químicas

Types of Reactions

Dihydralazine sulfate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can also undergo reduction reactions under specific conditions.

Substitution: Dihydralazine sulfate can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phthalazine derivatives, while reduction can produce hydrazine derivatives .

Aplicaciones Científicas De Investigación

(4-Hydrazinylphthalazin-1-yl)hydrazine; sulfuric acid; hydrate is a complex organic compound integrating hydrazine and phthalazine moieties. The hydrazinyl group, characterized by two nitrogen atoms connected by a single bond, contributes to the compound's reactivity and potential biological activity. The addition of sulfuric acid in its hydrated form enhances its solubility and stability, making it suitable for various applications.

Scientific Research Applications

(4-Hydrazinylphthalazin-1-yl)hydrazine; sulfuric acid; hydrate has applications spanning several fields, making it a valuable compound in both academic research and industrial uses. Its applications include:

- Biological Activity Studies The biological activity of (4-Hydrazinylphthalazin-1-yl)hydrazine; sulfuric acid; hydrate has been explored through various studies and shows potential as an area of interest. The compound's biological profile is often assessed using computer-aided prediction tools that analyze structure-activity relationships, providing insights into its pharmacological potential.

- Interaction with Biological Systems Interaction studies have focused on understanding how (4-Hydrazinylphthalazin-1-yl)hydrazine; sulfuric acid; hydrate interacts with biological systems. Key areas include establishing safety profiles and therapeutic indices for future drug development.

- Versatile applications Its versatility makes it a valuable compound in both academic research and industrial applications.

Several compounds share structural features with (4-Hydrazinylphthalazin-1-yl)hydrazine; sulfuric acid; hydrate. Here are some examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Phthalazine | Aromatic ring system with nitrogen | Antimicrobial properties |

| Hydrazine | Simple diaminomethane structure | Reducing agent |

| 1,2-Dihydrophthalazine | Similar phthalazine structure with reduced double bond | Potential anticancer activity |

| 3-Amino-phthalazine | Amino group substitution on phthalazine | Enhanced antimicrobial activity |

Mecanismo De Acción

The primary action of dihydralazine sulfate is on the smooth muscles of the blood vessels. It targets arterioles, which are small branches of arteries, and inhibits the influx of calcium ions into the vascular smooth muscle cells. This inhibition leads to the relaxation of the smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure .

Comparación Con Compuestos Similares

Structural Analogues and Substituted Derivatives

Hydrazine-Containing Phthalazine Derivatives

- 1-Phthalazinecarboxylic Acid, 4-Hydrazino-, Hydrazide (): Shares the phthalazine core and hydrazine substituents but lacks the sulfuric acid component. The absence of a strong acid counterion may reduce solubility in polar solvents compared to the target compound.

- 2-(3-Allyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide (): Features a single hydrazide group and an allyl-substituted phthalazinone. The ketone group in this derivative may reduce nucleophilicity relative to the target compound’s dual hydrazine groups.

Arylhydrazine Hydrochlorides

- (4-Nitrophenyl)hydrazine Hydrochloride (): A nitro-substituted phenylhydrazine with a hydrochloride counterion. The electron-withdrawing nitro group enhances stability but reduces basicity compared to the target compound’s hydrazine-phthalazine system.

- The hydrochloride counterion offers different solubility profiles compared to sulfuric acid.

Sulfonamide and Sulfonic Acid Derivatives

- 4-Sulfonamidophenylhydrazine Hydrochloride (): Incorporates a sulfonamide group, which is less acidic than sulfuric acid. This compound may exhibit weaker hydrogen-bonding interactions in the solid state.

Key Observations :

- The target compound’s synthesis likely involves hydrazine’s dual reactivity with carbonyl groups, similar to , but with optimized conditions to avoid yield loss.

- Acid catalysis (e.g., H₂SO₄) may enhance reaction rates compared to neutral or weakly acidic conditions (e.g., ethanol in ).

Physicochemical Properties

| Property | Target Compound | 4-Sulfonamidophenylhydrazine HCl | (4-Nitrophenyl)hydrazine HCl |

|---|---|---|---|

| Solubility | High (polar solvents) | Moderate (aqueous) | Low (organic solvents) |

| Stability | Hygroscopic (hydrate form) | Stable crystalline solid | Light-sensitive |

| Melting Point | Not reported | >250°C (decomposition) | 215–220°C |

| Reactivity | High (dual hydrazine groups) | Moderate (sulfonamide inertness) | High (nitro group redox activity) |

Notes:

Actividad Biológica

(4-Hydrazinylphthalazin-1-yl)hydrazine; sulfuric acid; hydrate is a complex organic compound that combines hydrazine and phthalazine moieties, exhibiting significant biological activity. This compound has garnered interest due to its potential therapeutic applications, particularly in oncology and as a biochemical agent.

- Molecular Formula : C8H14N6O5S

- Molecular Weight : 306.30 g/mol

- IUPAC Name : (4-hydrazinylphthalazin-1-yl)hydrazine; sulfuric acid; hydrate

- Structure : The compound features a hydrazinyl group and a phthalazine ring, contributing to its reactivity and biological interactions.

The biological activity of (4-Hydrazinylphthalazin-1-yl)hydrazine; sulfuric acid; hydrate is primarily attributed to its ability to interact with various biological targets. It is believed to exert effects through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular energy dynamics.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Antimicrobial Properties : The presence of nitrogen-rich functional groups enhances its potential as an antimicrobial agent.

Biological Activity Overview

Recent studies have highlighted several areas of biological activity for this compound:

- Antitumor Activity : Preliminary studies suggest that (4-Hydrazinylphthalazin-1-yl)hydrazine; sulfuric acid; hydrate may inhibit tumor growth by limiting glucose availability to cancer cells, similar to the mechanism proposed for hydrazine sulfate .

- Antimicrobial Effects : The compound has shown promise against various microbial strains, indicating potential for use in treating infections.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Anticancer Studies :

- A study demonstrated that compounds with similar structures exhibited cytotoxic effects on cancer cell lines, suggesting that (4-Hydrazinylphthalazin-1-yl)hydrazine; sulfuric acid; hydrate may share these properties .

- Research indicated that hydrazine derivatives could interfere with glucose metabolism in tumors, potentially leading to reduced tumor viability .

- Toxicological Assessments :

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Phthalazine | Aromatic ring system with nitrogen | Antimicrobial properties |

| Hydrazine | Simple diaminomethane structure | Reducing agent |

| 1,2-Dihydrophthalazine | Similar phthalazine structure | Potential anticancer activity |

| 3-Amino-phthalazine | Amino group substitution on phthalazine | Enhanced antimicrobial activity |

Q & A

Basic: What are the key synthetic pathways for preparing (4-hydrazinylphthalazin-1-yl)hydrazine derivatives using sulfuric acid and hydrazine hydrate?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Sulfuric Acid-Mediated Esterification : Reacting carboxylic acids (e.g., benzoic acid) with ethanol and catalytic H₂SO₄ to form esters .

Hydrazinolysis : Treating the ester with hydrazine hydrate (N₂H₄·H₂O) in ethanol under reflux to yield hydrazides .

Cyclization : Further reaction with phthalazine derivatives or ketones in butan-1-ol at 150°C, often with K₂CO₃ as a base .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | H₂SO₄, Reflux | - |

| 2 | N₂H₄·H₂O, Ice-cooled reflux | - |

| 3 | K₂CO₃, Butan-1-ol, 150°C | - |

Advanced: How does sulfuric acid influence reaction kinetics and selectivity in hydrazine-based cyclization reactions?

Methodological Answer:

Sulfuric acid acts as a Brønsted acid catalyst, accelerating cyclization by protonating carbonyl groups, thereby increasing electrophilicity for nucleophilic attack by hydrazine. For example:

- In pyrazoline synthesis, H₂SO₄ lowers the activation energy for Michael addition of hydrazine to α,β-unsaturated ketones, improving yields (46–67%) .

- Critical Parameter : Acid concentration (e.g., 93% vs. 98% H₂SO₄) impacts reaction rates due to differences in proton activity and hydration effects .

Basic: What purification and characterization methods are recommended for isolating hydrazine-sulfate hydrates?

Methodological Answer:

- Purification : Crystallization from aqueous solutions at 60°C to obtain dihydrazinium sulfate monohydrate ((N₂H₅)₂SO₄·H₂O), confirmed by melting point (118.9°C) and hygroscopicity tests .

- Characterization :

Advanced: How do hydrazine-sulfate complexes interact in material science applications, such as graphene oxide reduction?

Methodological Answer:

Hydrazine hydrate reduces graphene oxide (GO) by removing oxygen functional groups (e.g., epoxides, carboxyls) via nucleophilic attack. Sulfuric acid enhances this process by:

- Protonating GO sheets, increasing electrophilicity for N₂H₄·H₂O reduction .

- Optimized Conditions : 35% N₂H₄·H₂O in H₂SO₄ (pH < 2) at 80°C yields reduced GO with <10% oxygen content .

Basic: What analytical techniques quantify hydrazine derivatives in complex matrices?

Methodological Answer:

- GC-FID : After derivatization with furfural in H₂SO₄, hydrazines form stable Schiff bases detectable via DM-FFAP capillary columns .

- LC/MS : Used for purity analysis (e.g., m/z 264 [M+H⁺] for hydrazinylphthalazine derivatives) .

Advanced: How do computational methods like molecular dynamics (MD) simulate hydration effects on sulfuric acid-hydrazine systems?

Methodological Answer:

- MD Simulations : Model hydrogen-bonding networks in hydrates (e.g., H₂SO₄·8H₂O) to predict stability and phase behavior .

- Key Insight : Hydration shells around H₂SO₄ disrupt N₂H₄·H₂O aggregation, altering reaction pathways in aqueous media .

Basic: What safety protocols are critical when handling hydrazine hydrate and sulfuric acid mixtures?

Methodological Answer:

- Ventilation : Required to avoid inhalation of N₂H₄ vapors, which are carcinogenic.

- Neutralization : Spills must be treated with dilute NaOH to prevent exothermic decomposition .

Advanced: How do contradictory yield data in multi-step syntheses arise, and how can they be resolved?

Methodological Answer:

Discrepancies in yields (e.g., 48–76% for pyrazolines ) stem from:

- Solvent Polarity : Ethanol vs. butan-1-ol affects intermediate solubility .

- Catalyst Loading : Excess H₂SO₄ may hydrolyze hydrazides, reducing yields .

Resolution : Design of Experiments (DoE) to optimize temperature, stoichiometry, and solvent polarity .

Advanced: What role do hydrazine-sulfate complexes play in atmospheric nucleation studies?

Methodological Answer:

H₂SO₄-N₂H₄·H₂O clusters enhance particle nucleation rates synergistically with amines (e.g., NH₃), as shown in flow reactor experiments. Key factors:

- Concentration Threshold : ≥1 ppb N₂H₄·H₂O and ≥0.1 ppt H₂SO₄ .

- Thermodynamic Stability : Hydrates (e.g., H₂SO₄·8H₂O) stabilize pre-nucleation clusters .

Basic: How is hydrazine sulfate utilized in NOx reduction in industrial sulfuric acid streams?

Methodological Answer:

N₂H₄·H₂O reduces nitrosylsulfuric acid (HNOSO₄) in H₂SO₄ via:

Reaction :

3N₂H₄·H₂O + 4HNOSO₄ → 2(NH₄)₂SO₄ + 5N₂↑ + 5H₂O

Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.